molecular formula C9H10ClFN2O2 B1364623 2-(2-Chloro-4-fluorophenoxy)propanohydrazide CAS No. 588677-35-4

2-(2-Chloro-4-fluorophenoxy)propanohydrazide

Cat. No.: B1364623
CAS No.: 588677-35-4
M. Wt: 232.64 g/mol
InChI Key: WOSRIVSCOGEMCI-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)propanohydrazide is a chemical compound with the molecular formula C9H10ClFN2O2 and a molecular weight of 232.64 g/mol . It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide typically involves the reaction of 2-(2-Chloro-4-fluorophenoxy)propanoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-(2-Chloro-4-fluorophenoxy)propanohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)propanohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Comparison with Similar Compounds

2-(2-Chloro-4-fluorophenoxy)propanohydrazide can be compared with other similar compounds such as:

The unique combination of chloro, fluoro, and hydrazide groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O2/c1-5(9(14)13-12)15-8-3-2-6(11)4-7(8)10/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSRIVSCOGEMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395672
Record name 2-(2-chloro-4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588677-35-4
Record name 2-(2-chloro-4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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